7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
7-(2-Methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with strategic substitutions at positions 3, 7, and 8. The compound features:
- 3-Methyl group: A common modification in purine derivatives to enhance metabolic stability and modulate steric effects.
- 7-(2-Methoxyethyl) group: This ether-containing side chain likely improves solubility and pharmacokinetic properties compared to hydrophobic substituents.
- 8-(4-Methylpiperidin-1-yl) group: A nitrogen-containing heterocycle that may influence receptor binding selectivity and potency, as seen in related therapeutic agents like linagliptin .
The compound’s structural framework aligns with purine-based drugs targeting enzymes such as dipeptidyl peptidase-4 (DPP-4) or central nervous system (CNS) receptors, though its specific biological profile requires further investigation.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10-4-6-19(7-5-10)14-16-12-11(20(14)8-9-23-3)13(21)17-15(22)18(12)2/h10H,4-9H2,1-3H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCXFLCDGDDQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential therapeutic applications. Its unique structure, characterized by a methoxyethyl substituent and a piperidinyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is C₁₅H₂₂N₄O₂, with a molecular weight of approximately 334.4 g/mol. The compound features a fused pyrimidine and imidazole ring structure typical of purines, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₄O₂ |
| Molecular Weight | 334.4 g/mol |
| Structure Type | Purine Derivative |
Research indicates that compounds in the purine family often interact with various biological targets such as enzymes and receptors. The specific interactions of 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione are under investigation, focusing on:
- Enzyme Inhibition : Potential inhibition of phosphodiesterases (PDEs), which could lead to increased levels of cyclic nucleotides and subsequent effects on cellular signaling pathways.
- Receptor Modulation : Interaction with adenosine receptors may influence neurotransmitter release and neuronal excitability.
Antiviral Properties
Recent studies have suggested that derivatives of purines exhibit antiviral activity. For instance, similar compounds have been shown to inhibit viral replication through interference with viral RNA synthesis. The specific antiviral efficacy of 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione remains to be fully elucidated.
Neuropharmacological Effects
The presence of the piperidine moiety hints at potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments.
Case Studies
Several studies have explored the biological activities of structurally related purines:
- Study on Antiviral Activity : A compound structurally similar to 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated significant antiviral effects against influenza viruses by inhibiting viral polymerase activity .
- Neuropharmacological Study : Research indicated that a related piperidine-containing purine derivative exhibited anxiolytic effects in animal models by enhancing GABAergic transmission .
Comparative Analysis with Related Compounds
To better understand the unique properties of 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, a comparison with other purine derivatives is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,7-Dihydro-1,3-dimethyl-7-[2-[(α-methylphenethyl)amino]ethyl]-1H-purine-2,6-dione | Dimethyl groups; phenethyl amine | Antiviral |
| Fenetylline | Similar purine structure; additional ethyl groups | Stimulant; anticonvulsant |
| 1-Methylxanthine | Xanthine core; methyl substitutions | Caffeine-like effects; phosphodiesterase inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 8
Position 8 substitutions critically determine biological activity and selectivity. Key comparisons include:
- 4-Methylpiperidin vs.
- Piperidinyl vs. Pyridinyloxy (3j): The 6-methylpyridin-2-yloxy group in 3j eliminates CNS stimulation but retains analgesia, suggesting that bulky 8-substituents block adenosine receptor interactions .
Substituent Variations at Position 7
Position 7 modifications influence solubility and steric bulk:
- 2-Methoxyethyl vs. But-2-ynyl : The target’s 2-methoxyethyl group likely improves aqueous solubility compared to linagliptin’s alkyne, though the latter may resist oxidative metabolism .
- Aromatic vs.
Degradation and Stability Profiles
- Linagliptin Degradation : Under acidic conditions, linagliptin forms isomers via alkyne hydrochlorination (e.g., LINA-D3/D4) . The target compound’s 2-methoxyethyl group may mitigate similar degradation due to reduced alkyne reactivity.
- Oxidative Stability : Linagliptin undergoes N-oxidation to imine/nitro derivatives . The target’s 4-methylpiperidin group, lacking a free amine, may resist such oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
